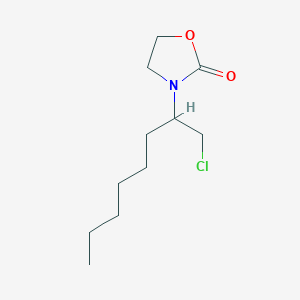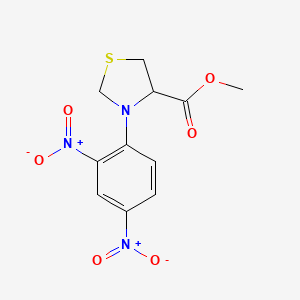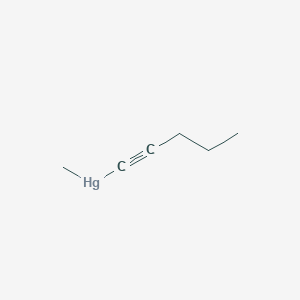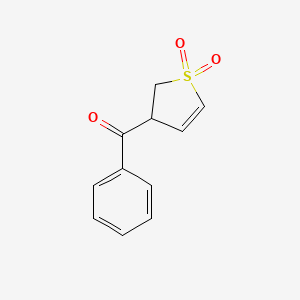![molecular formula C17H12N3O+ B14388708 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium CAS No. 88172-39-8](/img/structure/B14388708.png)
6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium: is a complex organic compound belonging to the benzimidazole family. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that includes a cyano group, a hydroxyl group, and a methyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate quinoline derivative, which is then subjected to further reactions to introduce the cyano, hydroxyl, and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while reduction of the cyano group may produce amine derivatives.
Scientific Research Applications
6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium involves its interaction with molecular targets in biological systems. The cyano and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium
- 5-Hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium
Comparison: Compared to similar compounds, 6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium stands out due to its unique combination of functional groups. The presence of the cyano group enhances its reactivity and potential for forming diverse derivatives. Additionally, the hydroxyl group contributes to its solubility and ability to participate in hydrogen bonding, which can influence its biological activity.
Properties
CAS No. |
88172-39-8 |
|---|---|
Molecular Formula |
C17H12N3O+ |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
5-hydroxy-7-methylbenzimidazolo[1,2-a]quinolin-7-ium-6-carbonitrile |
InChI |
InChI=1S/C17H11N3O/c1-19-14-8-4-5-9-15(14)20-13-7-3-2-6-11(13)16(21)12(10-18)17(19)20/h2-9H,1H3/p+1 |
InChI Key |
XRQNYPHNZPECFW-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C(=C(C3=CC=CC=C3N2C4=CC=CC=C41)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)

![1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14388634.png)

![2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide](/img/structure/B14388649.png)


![Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14388668.png)
![Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14388671.png)
![{1-[(Butan-2-yl)oxy]ethyl}benzene](/img/structure/B14388676.png)

![5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B14388685.png)
![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)

